molecular formula C13H13N B6256207 4-methyl-2-(2-methylphenyl)pyridine CAS No. 64291-98-1

4-methyl-2-(2-methylphenyl)pyridine

Cat. No. B6256207
CAS RN: 64291-98-1
M. Wt: 183.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(2-methylphenyl)pyridine, also known as 4-methyl-2-MMP, is an aromatic heterocyclic compound that has a wide range of applications in the scientific community. It is used in the synthesis of various compounds, as a catalyst in organic reactions, and in the production of pharmaceuticals. 4-methyl-2-MMP is also used as a research compound in the study of biochemical and physiological processes.

Scientific Research Applications

4-methyl-2-(2-methylphenyl)pyridineMP has a variety of applications in scientific research. It has been used as a catalyst in organic reactions, as a reagent in the synthesis of other compounds, and as a research compound in the study of biochemical and physiological processes. It has also been used in the production of pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of 4-methyl-2-(2-methylphenyl)pyridineMP is not yet fully understood. However, it is believed to interact with various enzymes and proteins in the body to affect biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.
Biochemical and Physiological Effects
4-methyl-2-(2-methylphenyl)pyridineMP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of the enzymes cyclooxygenase and thymidylate synthase, which are involved in the synthesis of prostaglandins and DNA, respectively. It has also been shown to have anti-inflammatory and analgesic effects, as well as to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-2-(2-methylphenyl)pyridineMP in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. It is also relatively safe to use in laboratory experiments, as it is not toxic or carcinogenic. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to work with, and it can be unstable when exposed to air or light.

Future Directions

The potential future directions for research involving 4-methyl-2-(2-methylphenyl)pyridineMP are numerous. Further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Studies could also be conducted to explore its potential applications in the production of pharmaceuticals and other compounds. Additionally, research could be done to develop more efficient methods of synthesis and to improve its solubility in water. Finally, further research could be done to explore its potential toxicity and carcinogenicity.

Synthesis Methods

4-methyl-2-(2-methylphenyl)pyridineMP can be synthesized by a variety of methods. The most commonly used method involves the condensation of 2-methylphenol and pyridine in the presence of a strong acid catalyst. This reaction produces 4-methyl-2-(2-methylphenyl)pyridineMP and water as byproducts. Other methods of synthesis include the reaction of pyridine with methyl bromide or methyl iodide, or the reaction of 2-methylphenol with ethyl bromide or ethyl iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methyl-2-(2-methylphenyl)pyridine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-methylpyridine", "2-methylbenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroform", "water" ], "Reaction": [ "Step 1: 2-methylpyridine is reacted with 2-methylbenzaldehyde in the presence of acetic acid to form 2-(2-methylphenyl)-4-methylpyridine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine intermediate to the corresponding amine.", "Step 3: The resulting amine is then reacted with sodium hydroxide and chloroform to form the desired product, 4-methyl-2-(2-methylphenyl)pyridine.", "Step 4: The product is isolated and purified through standard techniques such as filtration and recrystallization." ] }

CAS RN

64291-98-1

Product Name

4-methyl-2-(2-methylphenyl)pyridine

Molecular Formula

C13H13N

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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